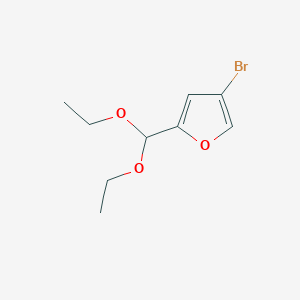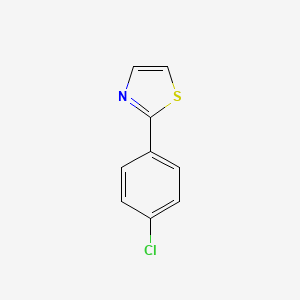
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione
Vue d'ensemble
Description
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione (2HPID) is an important organic compound that has been widely studied for its potential applications in various areas of research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione is not fully understood. However, it is believed that this compound binds to certain receptor sites in the body, triggering a cascade of biochemical reactions that lead to its various effects. It is also believed that this compound binds to certain enzymes, which may affect the activity of these enzymes and thus the biochemical pathways they are involved in.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have an effect on the expression of certain genes, which may influence the development of certain diseases. Additionally, this compound has been found to have an effect on the metabolism of certain compounds, such as glucose, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be separated from other compounds through chromatography techniques. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a relatively new compound and is still being studied, so its effects on the body are not yet fully understood. As such, researchers should be cautious when using this compound in experiments.
Orientations Futures
There are many potential future directions for the study of 2-(3-Hydroxy-propoxy)-isoindole-1,3-dione. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include further research into the mechanism of action of this compound and its effects on the expression of certain genes. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its potential use in the treatment of various diseases. Finally, further research could be conducted into the potential toxicity of this compound and its effects on the environment.
Applications De Recherche Scientifique
2-(3-Hydroxy-propoxy)-isoindole-1,3-dione has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. In pharmacology, this compound has been used as a tool to investigate the effects of drugs on the body. In biochemistry, this compound has been used to study the biochemical pathways involved in various biological processes. In medicinal chemistry, this compound has been used to study the structure-activity relationships of drugs.
Propriétés
IUPAC Name |
2-(3-hydroxypropoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-3-7-16-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDBWKTMQWZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
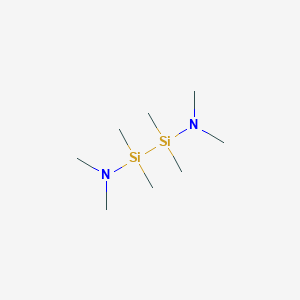

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
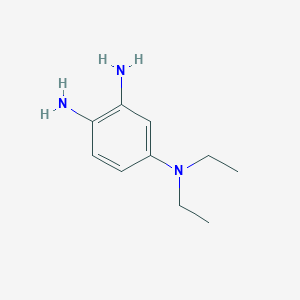
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)
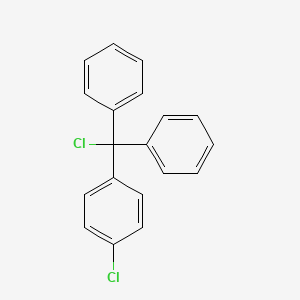

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)
